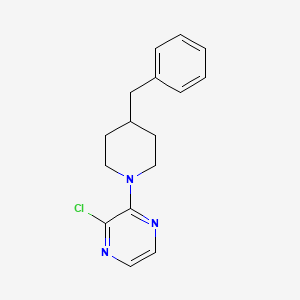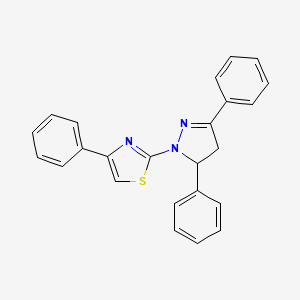![molecular formula C22H24N4O6S B14997117 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B14997117.png)
6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzodioxole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Barium and Strontium Compounds: While not structurally similar, these compounds share similar chemical properties and reactivity patterns.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE stands out due to its unique combination of benzodioxole and thienopyrimidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H24N4O6S |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
6-[1-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide |
InChI |
InChI=1S/C22H24N4O6S/c23-18(27)12-26-15-7-9-33-20(15)21(29)25(22(26)30)8-3-1-2-4-19(28)24-11-14-5-6-16-17(10-14)32-13-31-16/h5-7,9-10H,1-4,8,11-13H2,(H2,23,27)(H,24,28) |
Clé InChI |
PLBZOBZXUHQZMB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B14997051.png)
![2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide](/img/structure/B14997052.png)
![2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14997056.png)



![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B14997075.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B14997081.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B14997088.png)
![7-(2-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14997089.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14997100.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997106.png)
![N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfonyl}acetamide](/img/structure/B14997109.png)
![5-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997112.png)
